DNA Adduct Formation Efficiency: Cisplatin Produces ~29-Fold More Pt-DNA Adducts Than Carboplatin at Equimolar Doses
Cisplatin demonstrates quantitatively superior DNA platination efficiency compared to both carboplatin and oxaliplatin. In Jurkat cells exposed to 25 μM of each drug for 3 hours, the average amount of Pt-DNA adducts produced by cisplatin was 43.4 Pt atoms per 10⁶ nucleotides, compared to only 1.5 for carboplatin and 4.8 for oxaliplatin [1]. This represents an approximately 29-fold higher adduct formation versus carboplatin and 9-fold higher versus oxaliplatin. Furthermore, independent studies confirm that approximately 230-fold more carboplatin than cisplatin (molar dose) is required to achieve equal levels of DNA platination after 4 hours of incubation [2]. The clinical translation of this differential is evidenced by carboplatin producing lower levels of immunoreactive adducts than cisplatin (1.3 ± 0.6 vs. 3.2 ± 1.7 nmol Pt g⁻¹ DNA), despite a 20-fold higher unbound drug AUC for carboplatin [3].
| Evidence Dimension | Pt-DNA adduct formation (Pt atoms/10⁶ nucleotides) at equimolar 25 μM, 3 h exposure |
|---|---|
| Target Compound Data | 43.4 Pt atoms/10⁶ nucleotides (cisplatin) |
| Comparator Or Baseline | Carboplatin: 1.5; Oxaliplatin: 4.8 Pt atoms/10⁶ nucleotides |
| Quantified Difference | Cisplatin forms ~29-fold more adducts than carboplatin; ~9-fold more than oxaliplatin |
| Conditions | Jurkat cells; 25 μM drug exposure for 3 h at 37°C; atomic absorption spectroscopy quantification |
Why This Matters
For procurement decisions in preclinical research, cisplatin's higher DNA platination efficiency makes it the preferred agent when maximal DNA damage is required at lower molar concentrations, enabling more cost-effective experimental design.
- [1] Goodisman J, Hagrman D, Tacka KA, Souid AK. Analysis of cytotoxicities of platinum compounds. Cancer Chemother Pharmacol. 2006;57(2):257-267. doi:10.1007/s00280-005-0041-4. View Source
- [2] Blommaert FA, et al. Formation of DNA adducts by the anticancer drug carboplatin: different nucleotide sequence preferences in vitro and in cells. Biochemistry. 1995;34(26):8474-8480. doi:10.1021/bi00026a031. View Source
- [3] Peng B, et al. Platinum-DNA adduct formation in leucocytes of children in relation to pharmacokinetics after cisplatin and carboplatin therapy. Br J Cancer. 1997;76(11):1466-1473. View Source
